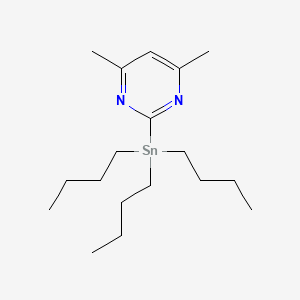

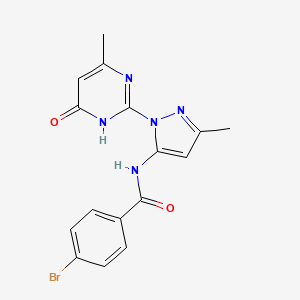

![molecular formula C24H23N3O4 B3012852 1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921824-11-5](/img/structure/B3012852.png)

1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar compounds often involves a domino sequence of Michael addition, cyclization and aerial oxidation . The process involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The structure of similar compounds is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the occurrence of a domino sequence of Michael addition, cyclization and aerial oxidation . The compounds synthesized showed an interesting property of free rotation around the bond linking the two heterocyclic moieties .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 2,4 (1H,3H)-Pyrimidinedione, 1,3,5-trimethyl-, is 154.1665 .Applications De Recherche Scientifique

Antitumor Activity

The pyrazoline derivative has been investigated for its antitumor potential. Researchers have explored its effects on cancer cells, tumor growth inhibition, and apoptosis induction. Further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic application .

Neurotoxicity Assessment

In a novel study, the compound was evaluated for neurotoxicity in rainbow trout alevins. Researchers examined its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. AchE inhibition can lead to behavioral changes and impaired movement. Understanding its neurotoxic effects is crucial for environmental risk assessment .

LSD1 Inhibition

Docking studies suggest that the compound’s [1,2,3]triazolo[4,5-d]pyrimidine scaffold could serve as a template for designing new LSD1 inhibitors. These inhibitors play a role in epigenetic regulation and have implications in cancer therapy .

Synthesis and Antitumor Activity

The compound’s synthesis and antitumor activity have been explored. It is part of a class of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines. Researchers have developed synthetic routes and investigated their efficacy against tumors .

Conclusion

While these applications provide valuable insights, ongoing research is essential to fully unlock the potential of this compound. Its diverse properties make it an intriguing subject for further investigation in drug development and environmental toxicology.

Ucar, A., Ozmen Ozgun, D., Alak, G., Inci Gul, H., Kocaman, M., Yamalı, C., … Yanık, T. (2021). Biological activities of a newly synthesized pyrazoline derivative on rainbow trout alevins. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20. Read more

Docking studies of LSD1 inhibitors: Read more

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine: Read more

Mécanisme D'action

Target of Action

Similar compounds are known to target key enzymes in folate metabolism , which play an essential role in de novo glycine and purine synthesis, and DNA precursor synthesis .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Given its potential role in folate metabolism , it may affect pathways related to glycine and purine synthesis, and DNA precursor synthesis .

Pharmacokinetics

Similar compounds are known to have certain pharmacokinetic properties, such as being absorbed and distributed in the body, metabolized to exert their action, and eventually excreted .

Result of Action

Similar compounds have been shown to have antiproliferative effects , suggesting that this compound may also have potential anticancer properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and its interactions with its targets . .

Orientations Futures

Propriétés

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-30-19-13-18(14-20(15-19)31-2)16-27-21-9-6-11-25-22(21)23(28)26(24(27)29)12-10-17-7-4-3-5-8-17/h3-9,11,13-15H,10,12,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNWXFIZXAUDFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

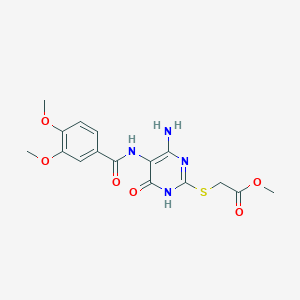

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)

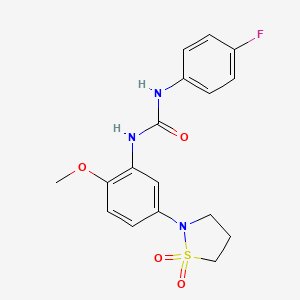

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3012778.png)

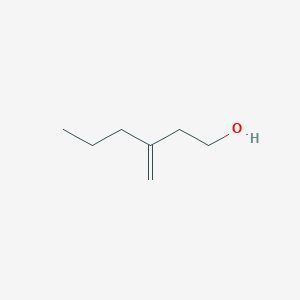

![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)

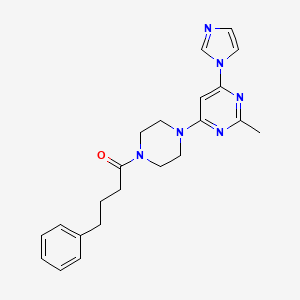

![(4-Morpholin-4-ylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3012784.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)